molecular formula C8H4N2O6 B2593883 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid CAS No. 2418715-22-5

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B2593883
CAS No.: 2418715-22-5
M. Wt: 224.128
InChI Key: QLQZZGPSZPZQKL-UHFFFAOYSA-N
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Description

“5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid” is a compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Heterogeneous Catalysis in Organic Synthesis

A copper-based metal-organic framework (MOF) incorporating 5-nitro-1,2,3-benzenetricarboxylic acid has demonstrated promising applications as a heterogeneous catalyst for the chemo- and regio-selective enamination of β-ketoesters. This MOF exhibits excellent product yields and selectivity, showcasing the role of 5-nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid derivatives in facilitating efficient catalytic processes (Zhao et al., 2013).

Vibrational Spectroscopy and Quantum Chemistry

5-Nitro-2-(p-fluorophenyl)benzoxazole has been synthesized and analyzed through vibrational spectroscopy and ab initio calculations, providing insights into the molecular structure and properties of benzoxazole derivatives. These studies contribute to our understanding of the electronic and structural characteristics of such compounds (Mary et al., 2008).

Antioxidant Activity Evaluation

Research on the synthesis and evaluation of antioxidant properties of new compounds related to benzoxazole derivatives has been conducted. This work includes developing preparative methods for synthesis, investigating reaction mechanisms, and evaluating the antioxidant activity of the synthesized compounds, demonstrating the potential of benzoxazole derivatives in antioxidant applications (Dovbnya et al., 2022).

Molecular Electronics

A study on the use of a molecule containing a nitroamine redox center for molecular electronic devices has shown significant potential. The device featuring this molecule exhibited negative differential resistance and an exceptional on-off peak-to-valley ratio, indicating the relevance of nitro-substituted benzoxazole derivatives in the development of advanced electronic materials (Chen et al., 1999).

Antimicrobial Activity

Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms. These studies have identified compounds with significant activity, suggesting the utility of benzoxazole derivatives in the development of new antimicrobial agents (Ertan-Bolelli et al., 2016).

Safety and Hazards

The safety information for “5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O6/c11-7(12)5-3(10(14)15)1-2-4-6(5)9-8(13)16-4/h1-2H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZZGPSZPZQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1[N+](=O)[O-])C(=O)O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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